2-benzhydryl-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in the landscape of chemical and biological sciences. wikipedia.org Its prevalence is remarkable, being found in thousands of natural products and serving as the core of numerous pharmaceutical agents. mdpi.commdpi.com The unique electronic properties of the indole ring system, characterized by its 10-π electron aromaticity, allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. bhu.ac.in
The significance of the indole scaffold is underscored by its presence in a wide array of biologically active molecules. Tryptophan, an essential amino acid, is perhaps the most well-known indole-containing compound and serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and hormones such as melatonin. wikipedia.org The indole core is also a key component of many alkaloids with potent pharmacological activities. core.ac.uk In the realm of medicinal chemistry, indole derivatives have been developed as drugs for a multitude of therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. ijpsonline.comnih.gov The structural versatility of the indole nucleus allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. The development of synthetic methodologies to create substituted indoles has been a long-standing area of research, with numerous named reactions, such as the Fischer, Reissert, and Leimgruber–Batcho syntheses, providing access to a vast chemical space of indole-based compounds. wikipedia.org
Overview of Benzhydryl Substituents in Medicinal Chemistry
The benzhydryl group, which consists of a diphenylmethane (B89790) moiety, is a significant substituent in the design of medicinally active compounds. This bulky, lipophilic group can profoundly influence the pharmacological profile of a molecule by enhancing its binding affinity to target proteins and affecting its pharmacokinetic properties. The two phenyl rings of the benzhydryl group are not typically coplanar, providing a distinct three-dimensional architecture that can be advantageous for fitting into specific binding pockets of enzymes and receptors.
In medicinal chemistry, the benzhydryl moiety is a common feature in a variety of drug classes. For instance, it is a key structural component of many antihistamines, where it contributes to their receptor binding and often their sedative side effects. The benzhydryl scaffold is also found in compounds targeting the central nervous system. A notable example is its incorporation into a series of potent cannabinoid type 1 (CB1) receptor inverse agonists. nih.gov Furthermore, the versatile binding properties of the benzhydryl group have been exploited in the development of other therapeutic agents, and it is considered a "privileged scaffold" in drug discovery. acs.org The introduction of a benzhydryl substituent can modulate a compound's metabolic stability and its ability to cross biological membranes, including the blood-brain barrier.
Historical Context of 2-Benzhydryl-1H-Indole Research Trajectories
The synthesis of substituted indoles has been a subject of intense research for over a century, with methods for introducing substituents at the 2-position being a significant area of focus. organic-chemistry.orgrsc.orgrsc.org The trajectory of research into 2-substituted indoles has evolved from classical methods to more sophisticated transition metal-catalyzed cross-coupling reactions, allowing for the construction of a diverse array of complex molecules. organic-chemistry.org
Specific research into the this compound scaffold appears to be a more recent development within the broader field of indole chemistry. A 2023 publication detailed the synthesis of this compound, providing characterization data for the compound. rsc.org This indicates that the molecule is of current interest to the academic community. The synthesis involved a multi-step process, highlighting the non-trivial nature of introducing the bulky benzhydryl group at the 2-position of the indole nucleus.
Structure
3D Structure
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-benzhydryl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)20-15-18-13-7-8-14-19(18)22-20/h1-15,21-22H |
InChI Key |
IRBQXLPYJHWQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzhydryl 1h Indole and Analogues
Classical and Contemporary Approaches to Indole (B1671886) Core Construction
The synthesis of the indole ring system has been a central theme in organic chemistry for over a century. Several named reactions have become the cornerstones of indole synthesis, each with its own set of advantages and limitations. Modern adaptations and new catalytic systems continue to enhance the utility and scope of these classical methods.
Fischer Indole Synthesis Variations and Modern Adaptations
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a wide range of substituted indoles. thermofisher.com
Key features of the Fischer indole synthesis include:
One-Pot Capability: The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com
Catalysts: A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to catalyze the reaction. wikipedia.org
Regioselectivity: The use of unsymmetrical ketones can lead to the formation of two regioisomeric 2,3-disubstituted indoles, with the outcome influenced by factors such as the acidity of the medium and steric effects. thermofisher.com
Modern adaptations of the Fischer indole synthesis have focused on expanding its scope and improving reaction conditions. For instance, a palladium-catalyzed variation allows for the cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This modification broadens the range of accessible starting materials. wikipedia.org Research has also explored the use of microwave assistance and alternative solvent systems to enhance reaction efficiency. organic-chemistry.org
While the direct synthesis of 2-benzhydryl-1H-indole via the classical Fischer method is not explicitly detailed in the provided search results, the general principles suggest that the condensation of a suitable phenylhydrazine with 1,1-diphenylacetone (B1664572) under acidic conditions would be a plausible route. The regioselectivity of such a reaction would be a critical consideration.
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis, developed by Richard C. Larock, is a powerful palladium-catalyzed heteroannulation reaction for the synthesis of indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and provides excellent regioselectivity, typically placing the bulkier substituent of the alkyne at the C2 position of the indole ring. ub.edu
The reaction generally proceeds through the following steps:
Oxidative addition of the o-iodoaniline to a Pd(0) catalyst.
Coordination and regioselective insertion of the alkyne.
Intramolecular cyclization.
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst. wikipedia.org
The Larock synthesis has proven to be a valuable tool for the preparation of complex and polysubstituted indoles, including 2,3-disubstituted derivatives. nih.govmdpi.com Modifications to the original protocol have included the use of o-bromoanilines as coupling partners, which can be more readily available, and the development of milder reaction conditions. nih.gov The use of silylated alkynes has also been explored to control regioselectivity and provide a handle for further functionalization. nih.gov A specific synthesis of this compound using the Larock method is documented, involving the reaction of N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide with potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF. rsc.org
Madelung Indole Synthesis and Reductive Cyclization Strategies
The Madelung synthesis, reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org The reaction typically requires harsh conditions, such as the use of sodium or potassium alkoxides in solvents like hexane (B92381) or THF at temperatures ranging from 200-400 °C. wikipedia.org
The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org A subsequent dehydration step yields the indole ring. youtube.com
Modern advancements have aimed to improve the reaction conditions of the Madelung synthesis. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing for milder reaction conditions and a broader substrate scope. wikipedia.org Recently, a highly efficient tandem Madelung indole synthesis has been developed using a combination of LiN(SiMe₃)₂ and CsF to generate a diverse array of N-methyl-2-arylindoles. organic-chemistry.org
Reissert Indole Synthesis Enhancements and Chiral Catalysis
The Reissert indole synthesis is another classical method that provides a route to indoles and their derivatives. wikipedia.org The process begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to afford the parent indole. wikipedia.orgresearchgate.net
Variations in the reducing agent and reaction conditions have been explored to optimize the synthesis. researchgate.net While the classical Reissert synthesis is a powerful tool, modern modifications have sought to expand its utility. For instance, an intramolecular version of the Reissert reaction has been developed where a furan (B31954) ring-opening provides the necessary carbonyl functionality for the cyclization. wikipedia.org Although direct application to this compound is not explicitly found, the Reissert methodology provides a foundational strategy for constructing the indole core, which could be adapted for such a synthesis. The development of chiral catalysts for enantioselective Reissert-type reactions remains an active area of research, aiming to produce optically active indole derivatives. researchgate.net
Targeted Synthesis of 2-Substituted Indoles
The functionalization of the indole ring at specific positions is crucial for tuning its chemical and biological properties. The C2 position, in particular, is a key site for substitution to generate a wide range of indole derivatives with diverse applications.
Strategies for Regioselective Functionalization at the C2 Position
Achieving regioselective functionalization at the C2 position of the indole nucleus can be challenging due to the inherent reactivity of other positions, such as C3. nih.gov However, various strategies have been developed to direct reactions specifically to the C2 position.
One common approach involves the use of a directing group on the indole nitrogen. For example, an N-benzoyl group has been successfully employed to direct the Ru(II)-catalyzed alkenylation of indole to the C2-position with high selectivity. nih.gov This directing group can be subsequently removed, providing access to 2-alkenylated indoles that can serve as versatile synthetic intermediates. nih.gov Similarly, N-2-pyrimidyl or N-2-pyridinyl moieties have been utilized as directing groups for the palladium-catalyzed C2-alkynylation of indoles. researchgate.net
Direct C-H activation at the C2 position without the need for a directing group is a highly desirable and atom-economical strategy. Palladium catalysts, including palladium nanoparticles (Pd NPs) and N-heterocyclic carbene (NHC)-Pd complexes, have been shown to effectively catalyze the direct C2-arylation of indoles with aryl iodides. researchgate.netresearchgate.net These methods often exhibit excellent regioselectivity and can be carried out using reusable catalysts. researchgate.netresearchgate.net
For the specific synthesis of this compound, a direct method involves the molecular iodine-catalyzed reaction of indole with a benzylic alcohol. nih.govacs.org This approach offers a greener alternative to traditional Friedel-Crafts type reactions. nih.gov
Below is a table summarizing a synthetic preparation of a this compound analogue:
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| 2-Benzhydryl-3-methyl-1H-indole | 3-Methylindole, Diphenylmethanol | I₂ (5 mol%), Toluene (B28343), 40 °C, 5 h | 80% | nih.govacs.org |
Another documented synthesis of this compound proceeds through a base-mediated cyclization:
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| This compound | N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide | KHMDS, 18-crown-6, THF, rt, 12 h | 91% | rsc.org |
Introduction of the Benzhydryl Moiety at C2
The direct introduction of a benzhydryl group at the C2 position of the indole nucleus presents a synthetic challenge due to the inherent reactivity of the C3 position. However, several methodologies have been developed to achieve this transformation with high regioselectivity.
One approach involves the use of a directing group on the indole nitrogen. For instance, an N-benzoyl group can direct the Ru(II)-catalyzed alkenylation of indole to the C2-position. nih.gov This method offers excellent selectivity, even in the presence of the more reactive C3 and C7 positions. nih.gov The benzoyl group can be subsequently removed to yield the C2-functionalized indole, providing a versatile intermediate for further synthesis. nih.gov
Another strategy for accessing C2-substituted indoles is through a one-pot, two-step process. This can involve an initial chlorination of the indole followed by an in-situ reaction with an appropriate nucleophile, such as an allylboronic acid, to form a C2-indolyl quaternary center. nih.gov While not directly forming a benzhydryl group, this method highlights the potential for creating sterically hindered C2-substituted indoles. nih.gov
Furthermore, the synthesis of this compound has been achieved through a reaction starting from N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide. rsc.org This precursor, when treated with 18-crown-6 and KHMDS in dry THF, yields the desired product. rsc.org
A molecular iodine-catalyzed reaction provides a greener alternative for the benzylation of indoles. While primarily focused on C3 benzylation, this method has been successfully applied to synthesize 2-benzhydryl-3-methyl-1H-indole in an 80% yield. acs.orgnih.gov The reaction proceeds under metal- and ligand-free conditions, using benzylic alcohols as the alkylating agent, with water being the only byproduct. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and enhance sustainability.
Solvent-Free Conditions and Alternative Reaction Media (e.g., Water, Ionic Liquids)
Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. The synthesis of bis(indolyl)methanes (BIMs), which are structurally related to this compound, has been achieved under solvent-free conditions. For example, the reaction of indole with aldehydes can be catalyzed by nano-TiO2 at 80°C, affording the product in high yield within minutes. beilstein-journals.org Similarly, using 2,2-dibromo-5,5-dimethylhydantoin (DBDMH) as a catalyst at 50°C under solvent-free conditions also provides BIMs in good to excellent yields. beilstein-journals.org The synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles has also been reported under neat conditions using calcium oxide. nih.gov
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Br2-catalyzed synthesis of BIMs has been demonstrated in water, achieving high yields in a very short reaction time when heated to 50°C. beilstein-journals.org Another example involves the use of a Cu–isatin Schiff base complex as a nanocatalyst for the reaction between benzaldehyde (B42025) and indole in water at 80°C. beilstein-journals.org
Ionic liquids have also been explored as alternative reaction media. Ethyl ammonium (B1175870) nitrate, for instance, has been used as a catalyst for the synthesis of bis(indolyl)methane at ambient temperature, offering a cost-effective and eco-friendly procedure. orientjchem.org
Microwave-Assisted and Ultrasound-Promoted Syntheses
Ultrasound irradiation is another green technique that can enhance reaction rates. The synthesis of 1H-benzo[f]chromen-indole derivatives from 3-cyanoacetylindole and aldehydes has been performed under ultrasonic irradiation in methanol, showing improved efficiency over conventional heating. researchgate.net
Nanocatalysis and Green Catalyst Applications
Nanocatalysts offer several advantages in organic synthesis, including high surface area, enhanced catalytic activity, and the potential for recyclability. The first application of nanocatalysis for the synthesis of BIMs was reported in 2008, utilizing a ceria/vinylpyridine nanocomposite. beilstein-journals.org Since then, various nanocatalysts have been developed.
For instance, titanium dioxide (TiO2) nanoparticles have been used as a non-toxic, inexpensive, and reusable catalyst for the solvent-free synthesis of BIMs from indole and benzaldehyde, achieving a 95% yield in just 3 minutes at 80°C. beilstein-journals.org Another example is a graphene oxide-CuBr nanocomplex, which effectively catalyzes the same reaction at 50°C. beilstein-journals.org Magnetic nanoparticles (MNPs) are particularly attractive due to their easy separation and reusability. researchgate.net A Cu–isatin Schiff base complex supported on magnetic nanoparticles has been shown to catalyze the synthesis of BIMs in water. beilstein-journals.org
The following table summarizes various nanocatalysts used in the synthesis of bis(indolyl)methanes:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ceria/vinylpyridine nanocomposite | Methanol | - | 1 h | 98 | beilstein-journals.org |
| Nano-TiO2 | Solvent-free | 80 | 3 min | 95 | beilstein-journals.org |
| Graphene oxide-CuBr | - | 50 | 1 h | 92 | beilstein-journals.org |
| Cu–isatin Schiff base complex on MNPs | Water | 80 | 2 h | - | beilstein-journals.org |
Multicomponent Reaction Strategies for Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govcapes.gov.br MCRs are particularly valuable for creating molecular diversity and have been applied to the synthesis of various indole-containing heterocycles. researchgate.net
For example, a copper-catalyzed four-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles has been developed to produce diverse spirotetrahydrocarbazoles. beilstein-journals.org This reaction proceeds through the in-situ formation of an indole-based ortho-quinodimethane, which then undergoes a Diels-Alder reaction. beilstein-journals.org
Another MCR involves the reaction of indole, formaldehyde, and an amino hydrochloride to assemble indole-fused seven-membered heterocycles. nih.gov This process can be further diversified by the addition of sodium thiosulfate (B1220275) to furnish indole-fused thiadiazepines. nih.gov The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, has also been extended to use indole aldehydes, leading to a variety of linked, fused, and bridged polyheterocyclic scaffolds. nih.gov
Post-Synthetic Functionalization and Derivatization of this compound
Post-synthetic functionalization allows for the modification of the this compound scaffold to introduce further structural diversity and fine-tune its properties. The indole ring is amenable to various electrophilic substitution reactions.
The C3 position of the indole ring is particularly nucleophilic and can be targeted for functionalization. nih.gov For instance, the iodination of 1H-indole-2-carbonitriles at the C3 position using potassium hydroxide (B78521) and iodine provides a handle for further cross-coupling reactions. nih.gov This allows for the introduction of various substituents through Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov
Furthermore, the nitrogen atom of the indole can be functionalized. For example, N-alkylation of tetrahydrocarbazoles with propargyl bromide, followed by a click reaction, has been used to synthesize N-substituted 1,2,3-triazolylmethyl indole derivatives. nih.gov Similarly, N-benzylation of 3-iodo-1H-indole-2-carbonitriles has been reported. nih.gov
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. A light-driven, metal-free protocol has been developed for the direct C-H alkylation of indoles with α-iodosulfones, yielding sulfone-containing indoles. beilstein-journals.org The reaction is initiated by the photochemical activity of halogen-bonded complexes. beilstein-journals.org
The this compound scaffold is a significant structural motif in medicinal chemistry and materials science. The development of advanced synthetic methodologies to functionalize this core structure is crucial for creating diverse analogues with tailored properties. These strategies primarily focus on the N-H bond of the indole ring, the electronically rich C3 position, and modifications of the benzhydryl side chain itself.
1 N-Alkylation and N-Functionalization Strategies
The functionalization of the N-1 position of the indole nucleus is a key strategy for modifying the molecule's steric and electronic properties. While direct alkylation can be challenging due to the potential for competing C3-alkylation, several modern methods offer high regioselectivity for the nitrogen atom.
One effective approach involves a copper-catalyzed reductive cross-coupling between an indole and an N-tosylhydrazone. researchgate.netrsc.org This method allows for the direct N-alkylation under relatively mild conditions. The reaction is typically performed using copper iodide (CuI) as the catalyst, a phosphine (B1218219) ligand such as tri(p-tolyl)phosphine, and a base like potassium hydroxide (KOH) in a solvent like dioxane at elevated temperatures. rsc.org This strategy is versatile, accommodating a wide range of N-tosylhydrazones to yield various N-alkylated indoles in moderate to good yields. rsc.org
Another advanced strategy to achieve selective N-alkylation proceeds through a two-step, one-pot process starting from the corresponding indoline (B122111) (2,3-dihydroindole). nih.gov The first step involves the N-alkylation of the more nucleophilic indoline nitrogen using an alcohol as the alkylating agent, catalyzed by a tricarbonyl(cyclopentadienone) iron complex. nih.gov The resulting N-alkylated indoline is then oxidized in the same pot to the desired N-alkylated indole. nih.gov This oxidation can be achieved using an iron salt catalyst (e.g., FeBr₃) in combination with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric oxidant. nih.gov
The choice of base and solvent system is also critical in traditional N-alkylation reactions using alkyl halides. Analogous studies on the related indazole scaffold show that systems like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide high N-1 regioselectivity, a principle that also applies to indole chemistry. d-nb.info
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Copper-Catalyzed Reductive Coupling | CuI, P(p-tolyl)₃, KOH | Direct N-alkylation using N-tosylhydrazones as the alkyl source. Good functional group tolerance. | researchgate.netrsc.org |
| Iron-Catalyzed Indoline Alkylation/Oxidation | 1. Tricarbonyl(cyclopentadienone)iron complex 2. FeBr₃/TEMPO/t-BuOOH | Two-step, one-pot procedure starting from indoline. Avoids C3-alkylation side reactions. | nih.gov |
| Classical Alkylation | NaH, Alkyl Halide | Common method where solvent and base choice are critical for N-1 selectivity. | d-nb.info |
2 C3-Functionalization via Electrophilic Aromatic Substitution and Coupling Reactions (e.g., Benzylation, Alkylation)
The C3 position of the indole ring is the most nucleophilic carbon, making it the primary site for electrophilic aromatic substitution. nih.govacs.org This reactivity allows for the direct introduction of various alkyl and benzyl (B1604629) groups.
A greener approach for C3-alkylation and benzylation utilizes benzylic or other alcohols as the electrophile source, catalyzed by molecular iodine (I₂). nih.govacs.org This reaction proceeds via an electrophilic substitution mechanism where the catalyst activates the alcohol, which then attacks the C3 position of the indole. acs.org For instance, the specific C3-methylation of this compound to produce 2-benzhydryl-3-methyl-1H-indole has been achieved in an 80% yield using this methodology. nih.govacs.org The reaction is typically carried out in a solvent like toluene at a mild temperature of 40 °C. acs.org
Lewis acids are also effective catalysts for C3-alkylation. Boron trifluoride diethyl etherate (BF₃-OEt₂) has been used to promote the reaction between indoles and maleimides, yielding 3-indolylsuccinimides in good to excellent yields. nih.gov This demonstrates a convenient single-step synthesis that works well even with electron-deficient indoles. nih.gov
Beyond direct alkylation, the C3 position can be functionalized through coupling reactions. This often involves a two-step sequence. First, the C3 position is halogenated, most commonly iodinated, to create a handle for cross-coupling. Subsequent palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Heck couplings, can then be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a vast array of functional groups. nih.gov
| Reaction Type | Catalyst/Reagents | Substrate(s) | Resulting Product | Reference |
|---|---|---|---|---|
| C3-Alkylation | Molecular Iodine (I₂) | This compound, Alcohol | C3-Alkyl-2-benzhydryl-1H-indole | nih.govacs.org |
| C3-Alkylation | BF₃-OEt₂ | Indole, Maleimide | 3-Indolylsuccinimide | nih.gov |
| C3-Benzylation | Molecular Iodine (I₂) | Indole, Benzyl Alcohol | C3-Benzyl-indole | nih.govacs.org |
| C3-Arylation (via coupling) | 1. Iodinating Agent 2. Pd Catalyst, Boronic Acid | Indole | C3-Aryl-indole | nih.gov |
3 Side Chain Modifications and Linker Chemistry
Functionalization is not limited to the indole core; the benzhydryl side chain itself can be modified, or linker molecules can be attached to the scaffold to conjugate it with other molecules of interest. These modifications are critical for applications such as developing targeted therapeutics or molecular probes.
Side chain modifications can involve altering the two phenyl rings of the benzhydryl group. For example, substituting the phenyl rings with other bulky aromatic systems, such as 1-naphthylalanine (1Nal) or 2-naphthylalanine (2Nal), can be used to investigate structure-activity relationships and optimize molecular interactions. nih.gov
Linker chemistry involves the introduction of a spacer or functional moiety to the this compound scaffold. This is often achieved by first installing a reactive handle on the indole ring (e.g., an amino or carboxyl group via the methods described above) and then coupling the linker. A prominent application of this strategy is the attachment of chelating agents for radiometals, which is essential for developing agents for tumor imaging and peptide receptor radionuclide therapy (PRRT). nih.gov For example, a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the molecule, allowing for stable coordination of a radiometal. nih.gov Furthermore, peptide bonds within a linker or conjugated molecule can be N-methylated to increase stability against enzymatic degradation. nih.gov
Structural Characterization and Spectroscopic Analysis of 2 Benzhydryl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-benzhydryl-1H-indole. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed insights into the chemical environment of each atom, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum exhibits characteristic signals corresponding to the indole (B1671886) ring, the benzhydryl methine proton, and the aromatic protons of the two phenyl rings. rsc.org A key indicator is the singlet corresponding to the methine proton (CH) of the benzhydryl group, which typically appears around 5.54 ppm. rsc.org The indole N-H proton usually appears as a broad singlet at a higher chemical shift (downfield), around 7.68 ppm in CDCl₃. rsc.org The aromatic protons on the indole ring and the two phenyl groups resonate in the aromatic region, typically between 7.02 and 7.48 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound shows characteristic signals for the indole core and the benzhydryl substituent. rsc.org The carbon of the benzhydryl methine group (CH) is particularly diagnostic, appearing at approximately 51.0 ppm. rsc.org The carbons of the indole ring and the phenyl rings produce a series of signals in the downfield region, typically from 102.8 to 142.1 ppm, which is characteristic for sp²-hybridized carbons in aromatic systems. rsc.org
| Technique | Solvent | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| ¹H NMR (500 MHz) | CDCl₃ | 7.68 (s, 1H, N-H), 7.48 (d, J = 7.7 Hz, 1H), 7.32 – 7.15 (m, 11H, Ar-H), 7.11 – 7.02 (m, 2H, Ar-H), 6.07 (s, 1H), 5.54 (s, 1H, CH-benzhydryl) |
| ¹³C NMR (125 MHz) | CDCl₃ | 142.1, 140.8, 136.2, 129.0, 128.6, 128.3, 126.9, 121.5, 120.2, 119.7, 110.6, 102.8, 51.0 (CH-benzhydryl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.
For this compound (C₂₁H₁₈N), the calculated mass of the protonated molecule [M+H]⁺ is 284.1434. rsc.org Experimental HRMS data show a found mass of 284.1436, confirming the molecular formula. rsc.org
The fragmentation of indole derivatives under mass spectrometry conditions often involves characteristic losses. scirp.org The principal fragmentation processes in the indole series can include the loss of HCN, which leads to a characteristic ion. scirp.org For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the indole ring and the benzhydryl group, leading to the formation of a stable tropylium-like ion or other resonant structures.
| Technique | Ion Mode | Calculated m/z | Found m/z |
|---|---|---|---|
| HRMS (ESI) | [M+H]⁺ | 284.1434 | 284.1436 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The most notable peak is the N-H stretching vibration of the indole ring, which appears as a distinct band around 3400 cm⁻¹. rsc.org The presence of aromatic rings (both the indole system and the phenyl groups) is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ (e.g., 3058 and 3026 cm⁻¹) and C=C stretching vibrations within the 1620-1455 cm⁻¹ region. rsc.orgresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 | N-H Stretch | Indole N-H |
| 3058, 3026 | C-H Stretch | Aromatic C-H |
| 1620, 1583, 1493, 1455 | C=C Stretch | Aromatic Ring |
| 748 | =C-H Bend | Aromatic C-H Out-of-Plane Bending |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms. While a specific crystal structure for this compound was not found in the provided search results, analysis of related indole derivatives allows for an informed prediction of its likely solid-state characteristics.
In crystal structures of similar indole derivatives, the indole ring system is typically planar or nearly planar. mdpi.commdpi.com For substituted indoles, such as those with bulky phenyl groups, the phenyl rings are often twisted relative to the indole plane. mdpi.comnih.gov In the case of this compound, it is expected that the two phenyl rings of the benzhydryl group would be oriented at significant dihedral angles to each other and to the indole ring to minimize steric hindrance. The crystal packing would likely be stabilized by intermolecular interactions such as hydrogen bonds involving the indole N-H group and π-π stacking interactions between the aromatic rings. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of this compound. Flash column chromatography over silica gel is a standard method for its purification following synthesis. rsc.org
The separation is based on the differential partitioning of the compound between a stationary phase (silica gel) and a mobile phase. For this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., in a 30:1 ratio), is effective for its isolation. rsc.org The purity of the collected fractions can be monitored using Thin-Layer Chromatography (TLC), where the compound appears as a single spot under UV light. nih.gov High-Performance Liquid Chromatography (HPLC) can also be utilized for a more precise quantitative assessment of purity, often employing a C18 reverse-phase column.
Structure Activity Relationship Sar Investigations of 2 Benzhydryl 1h Indole Scaffolds
Systematic Modification Strategies and Analog Design
The design of analogs based on the 2-benzhydryl-1H-indole scaffold often employs systematic modification strategies to explore the chemical space around the core structure. rsc.org These strategies are aimed at enhancing potency, selectivity, and pharmacokinetic properties. A common approach involves the diversification of substituents at key positions of the indole (B1671886) ring and the benzhydryl moiety. omicsonline.orgchula.ac.th
Researchers have utilized various synthetic methodologies to create libraries of analogs. The Fischer indole synthesis, for instance, is a classical and effective method for preparing 2-substituted indoles by reacting substituted phenylhydrazines with appropriate ketones. japsonline.comnih.gov This method allows for the introduction of a wide array of substituents on the indole nucleus. Further modifications often involve N-alkylation or N-arylation at the indole nitrogen (N1), introduction of functional groups at the C3 position, and substitution on both the benzene (B151609) part of the indole core and the phenyl rings of the benzhydryl group. nih.govnih.gov
The design of these analogs is frequently guided by computational modeling and docking studies to predict the binding interactions with specific biological targets. nih.gov This rational design approach, coupled with combinatorial synthesis, has accelerated the discovery of potent and selective agents. For example, in the development of cannabinoid receptor 1 (CB1) allosteric modulators, systematic variations of substituents on the phenyl ring and the indole core were crucial in identifying compounds with improved potency. nih.gov
Positional Effects of Substitution on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the position and nature of substituents on the scaffold. The following subsections detail the SAR findings for modifications at various positions.
The substituent at the N1 position of the indole ring plays a significant role in modulating the pharmacological profile of this compound derivatives. In the context of sphingosine (B13886) kinase 2 (SphK2) inhibitors, investigations into substitution patterns around the indole ring revealed that 1,5-disubstitution led to optimal binding within the enzyme's substrate-binding site. nih.gov This highlights the importance of the N1 position in orienting the molecule for effective interaction with the target. For certain targets, protection of the indole N-H with a suitable group is necessary to facilitate other reactions, such as organometallic substitution at the C2 position. japsonline.com The nature of the N1-substituent can influence not only potency but also selectivity and pharmacokinetic properties.
The C2 position of the indole is characterized by its lower reactivity towards electrophilic substitution compared to the C3 position. japsonline.com However, the introduction of substituents at C2, particularly the benzhydryl group, is a key feature of many biologically active indole derivatives. The Fischer indole synthesis is a commonly employed method to achieve C2-substitution. japsonline.com
Derivatization of the benzhydryl moiety itself can significantly impact biological activity. For instance, in a series of 1-H-isoindole-1,3(2H)-dione derivatives designed as cholinesterase inhibitors, replacing a phenyl ring with a diphenylmethyl substituent at the piperazine (B1678402) moiety influenced the inhibitory activity. nih.govresearchgate.net This suggests that the steric bulk and electronic properties of the groups attached to the central methane (B114726) of the benzhydryl moiety are critical determinants of pharmacological effect.
The C3 position of the indole ring is the most reactive site for electrophilic substitution. wikipedia.org Consequently, variations at this position have been extensively explored. In the development of CB1 receptor allosteric modulators based on a 1H-indole-2-carboxamide scaffold, it was found that small alkyl groups at the C3 position were preferred for enhanced potency. nih.govnih.gov This indicates that while the C3 position is a key site for modification, steric hindrance can be a limiting factor. The introduction of specific functional groups at C3 can lead to compounds with a wide array of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov
Table 1: Effect of C3-Substituent on CB1 Allosteric Modulating Activity
| Compound | C3-Substituent | Relative Potency |
|---|---|---|
| Parent | H | 1x |
| Analog 1 | Methyl | >1x |
| Analog 2 | Ethyl | <1x |
| Analog 3 | Propyl | <1x |
This table is a generalized representation based on findings that smaller alkyl groups are preferred. nih.gov
Modifications to the benzene portion of the indole nucleus offer another avenue for fine-tuning the pharmacological properties of this compound derivatives. For 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was shown to enhance potency. nih.govnih.gov Similarly, in a series of 2-phenyl-1H-indoles evaluated for antioxidant activity, a fluoro group at the C6 position resulted in a compound with potent radical scavenging activity. nih.gov
Studies on CysLT1 antagonists revealed that the position of substitution on the indole ring was critical, with substitution at position 7 being the most favorable, while substitution at position 4 was the least favorable. researchgate.net These findings underscore the importance of the electronic and steric effects of substituents on the benzene ring in dictating the interaction with biological targets.
Table 2: Impact of Indole Ring Substitution on Biological Activity
| Position of Substitution | General Effect on Activity | Reference |
|---|---|---|
| C4 | Least favorable for CysLT1 antagonists | researchgate.net |
| C5 | Chloro or fluoro enhanced CB1 modulator potency | nih.govnih.gov |
| C6 | Fluoro substitution led to potent antioxidant activity | nih.gov |
The phenyl rings of the C2-benzhydryl group provide a large surface for modification, and substitutions on these rings can dramatically alter biological activity. In the context of antiviral agents, the presence and position of substituents on the phenyl rings of benzhydryl amines were found to be crucial for activity and cytotoxicity. researchgate.net For example, removal of a para-chloro substituent from one of the phenyl rings led to a reduction in activity. researchgate.net
In a different study on compounds targeting triple-negative breast cancer (TNBC), substituents with heteroatoms at the para-position of the N2-benzyl group (a related moiety) improved the selectivity for MDA-MB-468 cells. mdpi.com Specifically, analogs with a 4-cyano (CN) or 4-trifluoromethoxy (OCF3) group on the benzyl (B1604629) ring exhibited the best activity and tumor selectivity. mdpi.com This demonstrates that electronic effects (electron-withdrawing or donating nature of the substituent) and the potential for hydrogen bonding can be modulated through substitution on the benzhydryl phenyl rings to achieve desired pharmacological outcomes. researchgate.net
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the specific structure-activity relationship (SAR) and lead optimization data for the chemical compound this compound. Despite extensive searches for research detailing the pharmacophoric elements and optimization strategies for this particular scaffold, no dedicated studies with the required level of detail could be identified.
The this compound scaffold, characterized by a diphenylmethyl group at the 2-position of the indole ring, represents a unique chemical space. However, it appears to be an area that has not been extensively explored in medicinal chemistry research, or at least, the findings have not been published in accessible scientific literature.
While a vast body of research exists for other indole derivatives, such as 2-aryl-1H-indoles and indole-3-carboxamides, the specific influence of the benzhydryl moiety on the biological activity and pharmacokinetic properties of the indole scaffold remains largely uncharacterized. The structure-activity relationships of one class of indole derivatives cannot be accurately extrapolated to another with a significantly different substitution pattern. Doing so would be speculative and would not meet the standards of scientific accuracy.
Similarly, lead optimization is a data-driven process that relies on the iterative synthesis and biological testing of analogs to refine potency, selectivity, and pharmacokinetic profiles. Without initial biological data and SAR studies for the this compound core, a discussion of lead optimization strategies for this specific scaffold would be purely theoretical and lack the necessary empirical foundation.
Therefore, due to the absence of specific research data on the structure-activity relationships and lead optimization of this compound derivatives, it is not possible to provide a detailed and scientifically accurate analysis as requested. Further experimental research is required to elucidate the potential of this scaffold and to establish a basis for understanding its pharmacophoric features and for guiding any potential lead optimization efforts.
Computational Chemistry and Molecular Modeling Studies of 2 Benzhydryl 1h Indole Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Benzhydryl-1H-Indole Derivatives
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgnih.govnih.goveurjchem.com
Development of Predictive Models for Biological Activity
QSAR studies on indole (B1671886) derivatives have led to the development of predictive models that can estimate the biological activity of new, unsynthesized compounds. semanticscholar.orgnih.goveurjchem.com These models are typically built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.org For example, 2D-QSAR models have been successfully developed for 2-((1H-indol-3-yl)thio)acetamide derivatives as influenza A virus inhibitors, with high correlation coefficients indicating good predictive power. semanticscholar.org Similarly, a QSAR model for benzofuran-based vasodilators, which are structurally related to indoles, showed a high correlation between predicted and observed activities. nih.gov
These predictive models are valuable tools in drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be related to properties such as hydrophobicity (e.g., logP), electronic effects, and molecular shape and size (e.g., molar refractivity). nih.gov
For instance, in a QSAR study of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors, descriptors related to hydrogen bonding (minHBint4) and molecular shape (Wlambda1.ps) were found to be important for activity. eurjchem.com Understanding which descriptors are crucial for activity provides valuable insights for medicinal chemists to guide the rational design of more potent and selective compounds. nih.gov By modifying the chemical structure to optimize these key descriptors, it is possible to enhance the desired biological effect.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are foundational techniques in modern drug discovery, enabling the rapid, computer-based identification of potential drug candidates from vast chemical libraries. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com
Virtual screening uses these pharmacophore models, or the 3D structure of a target protein, to search through databases of compounds and identify those that are likely to be active. nih.gov This process significantly narrows down the number of molecules that need to be synthesized and tested experimentally, saving time and resources. jetir.org There are two main approaches: ligand-based virtual screening (LBVS), which uses the properties of known active compounds, and structure-based virtual screening (SBVS), which relies on the 3D structure of the target. nih.gov
For indole derivatives, these methods have been successfully applied to discover inhibitors for various targets. For example, a pharmacophore model for pyrido-indole derivatives acting as Janus Kinase 2 (JAK2) inhibitors was identified to consist of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). nih.govtandfonline.com In another study, virtual screening was used to identify indole derivatives from the Specs database that could inhibit Mycobacterium tuberculosis DNA gyrase ATPase. acs.orgacs.org This campaign started with a known inhibitor, used it as a template for a similarity search, and resulted in the identification of several new, potent inhibitors. acs.orgacs.org
A similar strategy could be employed for this compound. By defining its key chemical features—the indole NH donor, the two aromatic rings of the benzhydryl group acting as hydrophobic features—a pharmacophore model could be constructed. This model could then be used to screen libraries for compounds with similar features, potentially uncovering novel biological activities.
Table 1: Example of a Virtual Screening Workflow for Indole-Based Compounds This table illustrates a typical virtual screening cascade, adapted from a study targeting M. tuberculosis DNA gyrase B. acs.orgacs.org
| Screening Stage | Description | Number of Compounds | Outcome |
| Initial Library | Full compound library from a commercial vendor (e.g., Specs). | 492,534 | Starting point for the screening process. |
| Ligand-Based Filtering | Structural similarity search based on a known active indole template (G24). | 1,480 | A focused subset of compounds structurally related to the template. |
| Structure-Based Docking | Molecules are docked into the ATP-binding site of the target protein (GyrB). | 1,480 | Compounds are ranked based on predicted binding affinity and pose. |
| Hit Selection | Top-ranked compounds are visually inspected and selected for biological testing. | 20 | A manageable number of promising candidates for in vitro validation. |
| Biological Validation | Selected compounds are tested in whole-cell and enzyme inhibition assays. | 20 | Six compounds, including an indole derivative, were confirmed as active inhibitors. acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound interacting with a biological target, MD simulations can provide critical information on the stability of the binding, the specific interactions that maintain the complex, and the conformational changes that occur upon binding. nih.gov
The process involves placing the ligand-protein complex, predicted by molecular docking, into a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion. This dynamic view is crucial because it can validate or refine the static picture provided by docking. nih.gov Studies on indole derivatives have used MD simulations to confirm the stability of key interactions, such as hydrogen bonds with vital amino acid residues in the active site of enzymes like Pim-1 kinase and Indoleamine 2,3-dioxygenase-1 (IDO1). nih.govespublisher.com
Conformational analysis is a key aspect of MD simulations. The benzhydryl group in this compound is conformationally flexible due to the rotation around the single bonds connecting the phenyl rings to the central carbon and the indole core. MD simulations can explore the preferred orientations (conformers) of these rings within a protein's binding pocket. This analysis is vital, as the molecule's conformation directly impacts its binding affinity and activity. nih.gov The study of substituted heterocycles often reveals that bulky substituents prefer specific pseudo-axial or pseudo-equatorial positions to minimize steric clashes, a phenomenon that MD simulations can effectively model. rsc.org
The binding stability is often quantified by calculating the binding free energy over the course of the simulation. This value provides a more accurate estimate of binding affinity than docking scores alone. For instance, in a study to identify novel IDO1 inhibitors, MD simulations were used to calculate the free energy of binding for candidate indole derivatives, confirming their high affinity for the enzyme. espublisher.com
Table 2: Illustrative Binding Stability Data from MD Simulations of Indole Derivatives This table shows representative data from a computational study on indole derivatives designed as IDO1 inhibitors, highlighting key metrics obtained from MD simulations. espublisher.com
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |
| Reference Ligand (XNL) | IDO1 | - | -28.97 ± 0.25 | Not specified |
| Candidate C78 | IDO1 | Not specified | -32.88 ± 0.33 | Not specified |
| Candidate C79 | IDO1 | Not specified | -35.31 ± 0.35 | Not specified |
| Indole Derivative (Generic) | Pim-1 Kinase | Not specified | Not specified | Glu 121 (H-bond) nih.gov |
| Indole Derivative (Generic) | Benzodiazepine Receptor (BzR) | Not specified | Not specified | H-bonds, lipophilic pockets nih.gov |
Theoretical Studies on Reaction Mechanisms and Conformational Preferences
Theoretical studies, primarily using quantum chemistry methods like Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule and the mechanisms of its formation. These studies can elucidate complex reaction pathways and predict the most stable three-dimensional shapes (conformations) of a molecule.
For the synthesis of the indole core, numerous methods exist, such as the Fischer, Madelung, and Reissert syntheses. bhu.ac.in Theoretical studies can model these reactions to determine the most energetically favorable pathway. For example, the synthesis of indole from aniline (B41778) and ethylene (B1197577) glycol was studied computationally, revealing a complex process involving condensation, cyclization, and elimination steps. researchgate.net By calculating the activation energies for each potential step, researchers can predict the reaction mechanism and identify rate-limiting steps, providing a guide for optimizing reaction conditions. researchgate.net The chemistry of the indole ring itself is dominated by electrophilic substitution, with theoretical models confirming that attack at the C-3 position is preferred because it leads to a more stable cationic intermediate. bhu.ac.in
The conformational preferences of this compound are dictated by the bulky and flexible benzhydryl substituent. The two phenyl rings can rotate, leading to various conformers with different steric profiles and energies. Theoretical calculations can map this conformational landscape, identifying the lowest-energy (most stable) structures. acs.org This information is crucial for understanding how the molecule might be pre-organized before binding to a receptor and how its shape influences its biological activity. Studies on ortho-substituted triarylmethanes, a class to which the benzhydryl group belongs, have shown they can adopt stable chiral helical conformations, a property that theoretical studies are well-suited to investigate. acs.org
Table 3: Conceptual Outline of a Theoretical Study on an Indole Synthesis Reaction This table conceptualizes the steps that could be analyzed in a theoretical study of an indole synthesis, based on proposed mechanisms in the literature. researchgate.net
| Reaction Step | Description | Theoretical Calculation |
| 1. Condensation | Aniline reacts with ethylene glycol to form an intermediate like N-β-hydroxyethyl aniline. | Geometry optimization of reactants and products; calculation of reaction energy. |
| 2. Cyclization | The intermediate undergoes intramolecular cyclization to form an indoline (B122111) ring. | Identification and energy calculation of the transition state for the ring-closing step. |
| 3. Dehydration | A water molecule is eliminated from the indoline intermediate. | Modeling the elimination pathway and calculating the associated energy barrier. |
| 4. Dehydrogenation/Aromatization | The indoline ring is oxidized to form the final aromatic indole nucleus. | Calculation of the energy change associated with the final aromatization step. |
Mechanistic and Target Oriented Research of 2 Benzhydryl 1h Indole Scaffolds in Medicinal Chemistry
Exploration of Molecular Targets and Pathways
Enzyme Inhibition Studies (e.g., COX enzymes, Kinases, Monoamine Oxidases)
Receptor Modulation and Agonism/Antagonism (e.g., PPAR-γ, FFAR1, CB1 Receptor, GPCRs)
The 2-benzhydryl-1H-indole framework has been successfully incorporated into ligands that modulate various G-protein coupled receptors (GPCRs) and nuclear receptors, demonstrating significant potential in metabolic and neurological therapeutic areas.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Free Fatty Acid Receptor 1 (FFAR1) Modulation:
Research has identified dual agonists for both PPAR-γ and FFAR1 by integrating the benzhydrol and indole (B1671886) scaffolds. These compounds are of high interest for the treatment of type-2 diabetes mellitus as they can act as both insulin sensitizers (via PPAR-γ) and insulin secretagogues (via FFAR1). An optimization campaign led to the development of several compounds with balanced, low-micromolar affinities for both receptors. Notably, compound 15c from this series not only showed potent in vitro activity but also demonstrated significant anti-hyperglycemic and anti-hyperlipidemic effects in animal models, superior to the standard drug rosiglitazone.
Table 1: In Vitro Activity of Benzhydrol- and Indole-Based Dual PPAR-γ/FFAR1 Agonists
| Compound | hPPAR-γ EC₅₀ (µM) | hFFAR1 EC₅₀ (µM) |
|---|---|---|
| 15a | 3.51 | 4.87 |
| 15c | 4.51 | 5.06 |
| 15d | 4.92 | 5.23 |
| Rosiglitazone | 0.28 | >10 |
Cannabinoid Receptor 1 (CB1) Modulation:
The benzhydryl moiety, a key feature of the this compound scaffold, has been utilized in the design of potent CB1 receptor modulators. Studies on benzhydrylpiperazine derivatives identified them as potential scaffolds for developing novel CB1 receptor inverse agonists. Efficient structural optimization led to the discovery of lead compounds, such as 6c , which is a highly potent and selective CB1 receptor inverse agonist. This compound was shown to be effective in reducing body weight in diet-induced obese rats, highlighting its therapeutic potential.
Furthermore, indole-2-carboxamide derivatives have been investigated as allosteric modulators of the CB1 receptor. These compounds can fine-tune the receptor's function rather than simply activating or blocking it. For instance, compound ICAM-b demonstrated strong positive cooperativity, enhancing the binding of agonists to the CB1 receptor. Interestingly, while it had negative modulatory effects on G-protein coupling, it induced β-arrestin-mediated downstream signaling, indicating its potential as a biased modulator.
Protein-Protein Interaction Modulators
Currently, there is a lack of specific published research investigating the role of this compound derivatives as modulators of protein-protein interactions (PPIs). While PPIs are an increasingly important target class in drug discovery, the application of this specific chemical scaffold to modulate them has not been documented in the available scientific literature.
Advanced Pre-clinical Research Paradigms
Anti-inflammatory Mechanism Elucidation
The anti-inflammatory effects of compounds containing the this compound scaffold can be largely attributed to their activity as PPAR-γ agonists. The activation of PPAR-γ is known to exert significant anti-inflammatory actions through multiple mechanisms.
A primary mechanism is the antagonism of pro-inflammatory transcription factors, most notably Nuclear Factor-κB (NF-κB). nih.gov By activating PPAR-γ, these agonists can inhibit the NF-κB signaling pathway, which is a central regulator of the immune response and inflammatory cascade. nih.govnih.govnih.gov This inhibition leads to the downregulation of the expression of various pro-inflammatory genes, including cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The reduction in these key inflammatory mediators helps to mitigate the inflammatory response. This PPAR-γ-dependent mechanism provides a clear pathway for the anti-inflammatory properties observed in this class of compounds. mdpi.comimrpress.comnih.gov
Antimicrobial Action Mechanisms (e.g., NorA efflux pump inhibition)
Derivatives of the 2-aryl-1H-indole scaffold, which is structurally related to this compound, have been identified as potent inhibitors of bacterial efflux pumps, a key mechanism of multidrug resistance (MDR). Specifically, these compounds target the NorA efflux pump in the pathogen Staphylococcus aureus.
The NorA pump actively extrudes a wide range of antibiotics, such as fluoroquinolones, from the bacterial cell, reducing their intracellular concentration and thus their efficacy. By inhibiting this pump, 2-aryl-1H-indole derivatives can restore the potency of conventional antibiotics. The compound 5-nitro-2-phenylindole (INF55) emerged as a promising lead structure. Subsequent structure-activity relationship (SAR) studies led to the identification of even more potent inhibitors. For example, 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole was found to be a slightly more potent NorA inhibitor than the original lead compound, INF55. nih.gov This mechanism of action represents a promising strategy to combat antibiotic-resistant bacterial infections by resensitizing bacteria to existing drugs. nih.govnih.gov
Table 2: NorA Efflux Pump Inhibition by 2-Aryl-1H-Indole Derivatives in S. aureus
| Compound | Structure | Minimum Concentration for Potentiation of Berberine (µM) |
|---|---|---|
| INF55 (2) | 5-nitro-2-phenyl-1H-indole | 1.5 |
| 14 | 5-nitro-2-(3-hydroxymethyl)phenyl-1H-indole | 0.75 |
| 20 | 5-nitro-2-(3-aminomethyl)phenyl-1H-indole | 0.75 |
| 25 | 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | 0.75 |
Compound Names Table
| Abbreviation/Number | Chemical Name |
| 15a, 15c, 15d | Benzhydrol- and indole-based thiazolidinedione derivatives |
| Rosiglitazone | 5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)methyl)thiazolidine-2,4-dione |
| 6c | Benzhydrylpiperazine derivative |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| INF55 (2) | 5-nitro-2-phenyl-1H-indole |
| 14 | (3-(5-nitro-1H-indol-2-yl)phenyl)methanol |
| 20 | (3-(5-nitro-1H-indol-2-yl)phenyl)methanamine |
| 25 | Methyl 3-(5-nitro-1H-indol-2-yl)benzoate |
| Berberine | An isoquinoline alkaloid |
| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |
| TNF-α | Tumor Necrosis Factor-alpha |
| IL-6 | Interleukin-6 |
Anticancer Mechanisms (e.g., tubulin polymerization, apoptosis induction, kinase inhibition, Bcl-2/Mcl-1 modulation)
The this compound scaffold has been a focal point in the development of novel anticancer agents due to its ability to interact with multiple, validated oncological targets. The mechanistic versatility of these compounds stems from the unique structural features of the indole nucleus and the appended benzhydryl group, which can be strategically modified to achieve desired biological activities. Research has elucidated several key mechanisms through which these scaffolds exert their cytotoxic and antiproliferative effects.
Tubulin Polymerization
A primary mechanism of action for many indole-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. semanticscholar.orgnih.gov Microtubules are essential for cell division, and their disruption triggers mitotic arrest and subsequent apoptosis. nih.gov The this compound scaffold can be considered a privileged structure for targeting the colchicine-binding site on β-tubulin. The indole ring and the benzhydryl moieties can establish crucial hydrophobic and hydrogen bond interactions within this site. nih.gov
For instance, studies on combretastatin A-4 (CA-4) analogues, where the B-ring is replaced by an indole skeleton, have demonstrated potent inhibition of tubulin polymerization. nih.gov Structure-activity relationship (SAR) analyses of related indole derivatives revealed that substitutions on the indole nucleus can significantly influence potency. For example, 6- and 7-heterocyclyl-1H-indole derivatives have shown potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range. nih.gov Molecular docking studies suggest that the trimethoxyphenyl (TMP) group, often incorporated in these designs, establishes a hydrogen bond with Cysβ241, while the indole core engages in hydrophobic interactions with key residues like Leuβ248, Leuβ255, and Metβ259. nih.gov
Apoptosis Induction
Beyond mitotic catastrophe, this compound derivatives can trigger programmed cell death, or apoptosis, through various signaling pathways. ekb.egnih.gov This can be a direct consequence of tubulin inhibition or can occur via independent mechanisms. The induction of apoptosis is characterized by morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases. nih.gov
Research on novel α-cyano indolylchalcones has shown that these compounds can enhance apoptotic action by inhibiting anti-apoptotic proteins, regulating pro-apoptotic proteins, and inducing caspase production, leading to cell cycle arrest. nih.gov One particularly effective compound, 7f , was found to induce both intrinsic and extrinsic apoptotic pathways mediated by p53 in HCT116 colon carcinoma cells. nih.gov It significantly increased the production of caspase 9, a key initiator of the intrinsic pathway. nih.gov Similarly, other indole-based amides and substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis, confirmed by an increase in the subdiploid cell population and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.govresearchgate.net
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.gov The indole scaffold is a core component of numerous clinically approved kinase inhibitors. ekb.eggrowingscience.com Derivatives of 2-oxoindole, a related structure, are known to act as multiple kinase inhibitors. ekb.eg
The this compound framework can be adapted to target the ATP-binding site of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as serine/threonine kinases. nih.govcancertreatmentjournal.com For example, sunitinib, an indolin-2-one derivative, effectively inhibits several RTKs involved in angiogenesis and tumor progression. growingscience.com Docking studies on similar 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-one derivatives have shown their potential to bind to the active site of tyrosine kinases like p60c-Src. koreascience.kr The specific substitutions on the indole ring and the benzhydryl group are critical for determining the kinase selectivity and inhibitory potency of these compounds. cancertreatmentjournal.com
Bcl-2/Mcl-1 Modulation
Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Myeloid cell leukemia-1 (Mcl-1). nih.govmdpi.com These proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of the mitochondrial apoptosis pathway. Small molecules that inhibit these protein-protein interactions, known as BH3 mimetics, can restore apoptotic sensitivity.
The this compound scaffold has proven effective in the design of Mcl-1 and dual Bcl-2/Mcl-1 inhibitors. nih.govnih.gov Fragment-based screening and subsequent structure-based design have led to the discovery of tricyclic indole 2-carboxylic acids with high binding affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov These compounds bind to Mcl-1 with nanomolar affinity (Ki). nih.gov Furthermore, a series of 1-phenyl-1H-indole derivatives has been developed as dual inhibitors of Bcl-2 and Mcl-1, demonstrating potent anti-proliferative activity in cancer cell lines. nih.gov These inhibitors effectively induce the hallmarks of apoptosis, such as cytochrome c release, in cancer cells that are dependent on Mcl-1 for survival. researchgate.net
Antiviral and Antiparasitic Mechanism Exploration (e.g., SARS-CoV-2, Trypanosoma cruzi CYP51 inhibition)
The therapeutic potential of this compound scaffolds extends beyond oncology, with significant research exploring their efficacy against infectious diseases. The core structure provides a versatile platform for designing inhibitors that target key enzymes in viruses and parasites.
SARS-CoV-2
The COVID-19 pandemic spurred intensive research into novel antiviral agents. The SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication, has emerged as a promising drug target. nih.gov Recent studies have identified N-benzyl indole derivatives as potent inhibitors of nsp13. These compounds were shown to inhibit both the unwinding and ATPase activities associated with the helicase. nih.govnih.gov
In one study, indolyl diketo acid (DKA) derivatives demonstrated low micromolar inhibitory activity against both nsp13 functions and, crucially, were able to block viral replication in SARS-CoV-2 infected cells without significant cytotoxicity. nih.gov Docking studies predicted that these indole derivatives bind to an allosteric and conserved site located in the RecA2 domain of the nsp13 protein, suggesting a distinct mechanism from ATP-competitive inhibitors. nih.govnih.gov
Trypanosoma cruzi CYP51 Inhibition
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a major health issue in Latin America. nih.gov The current treatments have significant limitations, driving the search for new therapeutic agents. One of the most validated targets in T. cruzi is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of sterols required for the parasite's membrane integrity. nih.govnih.gov
Research has focused on optimizing 1H-indole-2-carboxamides that were identified through phenotypic screening against T. cruzi. nih.gov Although optimization efforts faced challenges related to drug metabolism and pharmacokinetic (DMPK) properties, the mechanism of action for this series was linked to CYP51 inhibition. nih.gov Azole-based antifungals, which are known CYP51 inhibitors, have been hybridized with indole scaffolds to create new anti-parasitic compounds. nih.gov Molecular docking calculations using the crystal structure of Candida albicans CYP51, a homolog of the T. cruzi enzyme, have helped to rationalize the binding modes of these indole-azole hybrids, showing how they can effectively occupy the active site and interact with the heme cofactor. nih.govcardiff.ac.uk
Neurodegenerative Disease-Related Target Interactions (e.g., Cholinesterase inhibition)
The indole nucleus is a common feature in molecules targeting pathways implicated in neurodegenerative disorders such as Alzheimer's disease (AD). nih.gov The cholinergic hypothesis of AD suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. Therefore, inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. nih.govmdpi.com
Indole-based structures are well-suited to interact with the active site of cholinesterases. nih.gov The active site of AChE contains a narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. The indole ring can participate in π-π stacking interactions with aromatic residues, such as Trp279 in the PAS of AChE. nih.gov
While direct studies on this compound as cholinesterase inhibitors are limited, research on related structures provides strong rationale for their potential. For example, derivatives of isoindoline-1,3-dione linked to a benzylpiperazine moiety have shown potent AChE inhibitory activity, with IC50 values in the low micromolar range. nih.govsemanticscholar.org Molecular docking of these compounds has confirmed their ability to bind within the enzyme's active site gorge, mimicking interactions made by established inhibitors like donepezil. nih.gov Given these findings, the this compound scaffold represents a promising starting point for designing novel, potent, and potentially dual-acting cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.
Strategies for Enhancing Selectivity and Potency
The development of this compound derivatives into clinical candidates requires meticulous optimization of their potency against the intended target and selectivity over off-targets to minimize adverse effects. Medicinal chemistry efforts are guided by detailed structure-activity relationship (SAR) studies. nih.govnih.gov
Key strategies for enhancing potency and selectivity include:
Substitution on the Indole Ring: Modifying the electronic and steric properties of the indole core by introducing substituents at various positions (e.g., C5, C6, C7) can profoundly impact target binding. For tubulin inhibitors, adding a heterocyclic ring at the C6 or C7 position has been shown to enhance potency. nih.gov For kinase inhibitors, a methoxy (B1213986) or hydroxyl group at the C5 position can significantly improve inhibitory activity against specific kinases like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com
Modification of the Benzhydryl Moiety: The two phenyl rings of the benzhydryl group offer multiple points for substitution. Introducing electron-withdrawing or electron-donating groups can modulate binding affinity and influence pharmacokinetic properties. SAR studies on indole-based HIV fusion inhibitors showed that the nature and position of substituents on the benzyl (B1604629) rings are critical for activity. nih.gov
Linker Modification: In designs where the indole is part of a larger hybrid molecule, the nature of the linker connecting the pharmacophores is crucial. For cholinesterase inhibitors based on an isoindoline-1,3-dione core, the length and composition of the alkyl chain linking to a piperazine (B1678402) moiety were found to be critical for activity. semanticscholar.org
Conformational Restriction: Introducing cyclic constraints, such as forming tricyclic indole systems, can lock the molecule into a bioactive conformation, thereby increasing binding affinity and selectivity. This strategy was successfully employed to develop highly potent and selective Mcl-1 inhibitors from an indole-2-carboxylic acid fragment hit. nih.gov The resulting rigid structures fit more precisely into the target's binding pocket, leading to a significant improvement in potency from micromolar to low nanomolar Ki values. nih.gov
By systematically applying these strategies and integrating data from biological assays, X-ray crystallography, and computational modeling, researchers can rationally design this compound derivatives with optimized potency, selectivity, and drug-like properties for a range of therapeutic applications.
Patent Landscape and Intellectual Property Analysis for 2 Benzhydryl 1h Indole and Derivatives
Analysis of Synthetic Routes Claimed in Patents
While patents specifically claiming the synthesis of the parent compound 2-benzhydryl-1H-indole are not prevalent, the patent literature is rich with methods for creating the foundational indole (B1671886) scaffold, which are applicable to this specific derivative. The synthesis of the core structure is often considered established art, with patents typically focusing on novel, complex derivatives or improved, industrially scalable processes.
Classical methods like the Fischer indole synthesis are frequently cited and form the basis of many patented processes. The Fischer synthesis involves the cyclization of a phenylhydrazone under acidic conditions. A patent by Bayer AG describes a process for preparing indoles by reacting a phenylhydrazine (B124118) with a ketone in an aqueous medium in the presence of an acid compound. justia.combeilstein-journals.org This general method could be adapted to produce this compound by using diphenylacetone (benzhydryl methyl ketone) as the ketone starting material. Another historical patent outlines the production of indole derivatives via the Fischer reaction by catalyzing arylhydrazones over aluminum oxide. googleapis.com
The Bischler–Möhlau indole synthesis, which uses an α-bromo-ketone and an excess of an aniline (B41778), is another established route that has been the subject of process improvement patents, for instance, through the use of microwave radiation to improve efficiency. beilstein-journals.org
More modern and specific patented methodologies often involve multi-step syntheses for complex indole-containing final products, where the creation of the substituted indole ring is a key step. For example, a patent from Wyeth discloses the synthesis of N-benzhydryl indole compounds, which serve as crucial intermediates for pharmacologically active phospholipase A2 inhibitors. google.com Although this patent focuses on substitution at the nitrogen atom (N-benzhydryl) rather than at the C2 position, its claims cover detailed synthetic steps for introducing and manipulating benzhydryl groups within an indole framework. google.com Similarly, processes for preparing benzhydryl ethers, involving the reaction of benzhydryl halides with alcohols, have been patented and demonstrate established methods for handling the reactive benzhydryl moiety. google.com
| Patented Synthesis Approach | General Description | Applicability to this compound | Representative Patent |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone (formed from phenylhydrazine and a ketone) under acidic conditions. | Applicable by using diphenylacetone as the ketone precursor. justia.combeilstein-journals.org | US5179211A justia.com |
| Arylhydrazone Cyclization | Catalytic cyclization of arylhydrazones over aluminum oxide at high temperatures. | Applicable by using the acetaldehyde (B116499) or other simple aldehyde hydrazone of a benzhydryl-substituted aniline. googleapis.com | US3448119A googleapis.com |
| Intermediate Synthesis | Synthesis of N-benzhydryl indole intermediates for further elaboration. | Provides patented methods for reactions involving the benzhydryl group on an indole scaffold. google.com | US6635771B2 google.com |
Patenting of Novel this compound Compounds and Their Applications
Direct patents claiming the compound this compound for a specific therapeutic use are scarce in the public domain. It is more common for this structural motif to be encompassed within broader Markush structures in patents for large families of compounds. These patents often claim a general chemical formula and its application in treating a particular disease, covering numerous potential substitutions.
Several patents for kinase inhibitors contain broad claims that could potentially include this compound derivatives. For instance, a patent application from Scios Inc. describes indole derivatives as inhibitors of p38 kinase, which are useful for treating inflammatory diseases. patexia.com The claims are directed at indoles with specific substitutions at the 1-position, coupled to piperazine (B1678402) or piperidine (B6355638) moieties, but the core indole structure allows for various substituents at other positions. patexia.com Another patent discloses benzamide (B126) derivatives that can selectively inhibit Discoidin Domain Receptor 1 (DDR1), a target for diseases like cancer and fibrosis; the vast structural permutations claimed could include benzhydryl-substituted heterocyclic moieties. epo.org
A patent application from Charles River Laboratories specifically mentions "Benzhydryl Derivatives for the Treatment of Respiratory Diseases," indicating direct interest in the therapeutic potential of this chemical class, although the specific compounds are detailed within the full patent text. criver.com Furthermore, the aforementioned patent on N-benzhydryl indoles describes their use as intermediates in the synthesis of phospholipase A2 inhibitors, which are developed for their anti-inflammatory properties. google.com
| Compound Class/Patent | Claimed Therapeutic Application | Potential Relevance to this compound | Assignee/Applicant |
| Indole-type derivatives | Inhibition of p38 kinase for anti-inflammatory therapy. patexia.com | The broad Markush structure may encompass derivatives of this compound. patexia.com | Scios Inc. patexia.com |
| N-Benzhydryl indole compounds | Intermediates for phospholipase A2 inhibitors (anti-inflammatory). google.com | Describes the utility of the closely related N-benzhydryl indole scaffold. google.com | Wyeth google.com |
| Benzhydryl Derivatives | Treatment of respiratory diseases. criver.com | Directly claims benzhydryl derivatives for a therapeutic application. criver.com | Charles River Laboratories criver.com |
| Benzamide Derivatives | Inhibition of Discoidin Domain Receptor 1 (DDR1) for cancer and fibrosis. epo.org | The broad structural scope may cover derivatives containing the this compound motif. epo.org | European Patent Office epo.org |
Trends in Intellectual Property Protection for Indole-Based Drug Candidates
The intellectual property strategy for indole-based compounds is heavily influenced by their role in targeting key biological pathways, particularly in oncology. A significant trend is the intense patenting activity around protein kinase inhibitors (PKIs), where the indole nucleus is a common and versatile scaffold. patexia.com
The number of patent applications for kinase inhibitors has been steadily rising, with a large percentage of all drug development efforts currently focused on this class of molecules. patexia.com These compounds are primarily developed for treating various cancers by blocking the action of overactive protein kinases that regulate cell growth and signaling. patexia.com However, their applications are expanding into non-oncology indications such as inflammatory diseases like arthritis and fibrosis.
Patenting trends show a move towards developing inhibitors with high selectivity for specific kinases to improve efficacy and reduce off-target effects. For example, recent patent applications focus on inhibitors for specific targets like protein kinase CK2 for cancer therapies.
Another key trend in the IP landscape is the strategy of filing secondary patents to extend the commercial life of a drug. These can include patents on specific polymorphs (crystal forms) of the active pharmaceutical ingredient, which may offer advantages in stability or bioavailability, as well as patents for new medical uses of an existing compound.
The field is also experiencing the impact of patent expiries for first-generation indole-based drugs, which is expected to lead to an increase in the availability of generic versions. This dynamic fuels further innovation as companies seek to develop next-generation compounds with improved properties and new intellectual property protection.
Future Research Directions and Translational Perspectives for 2 Benzhydryl 1h Indole Chemistry
Development of Novel Synthetic Methodologies
The synthesis of 2-substituted indoles has traditionally been accomplished through classical methods like the Fischer and Madelung syntheses. However, these methods can be limited by harsh reaction conditions and functional group tolerance. The future for synthesizing 2-benzhydryl-1H-indole and its analogs lies in the adoption of more sophisticated and versatile synthetic strategies.
Modern palladium-catalyzed cross-coupling reactions, such as the Larock, Cacchi, and Lautens methods, offer powerful alternatives for constructing the indole (B1671886) core with diverse substituents. organic-chemistry.org For instance, a palladium-catalyzed domino indolization, involving a Sonogashira coupling followed by aminopalladation, could provide a regiospecific route to 2,3-substituted indoles, allowing for the efficient introduction of the benzhydryl moiety or its derivatives at the C2-position. organic-chemistry.org Another promising avenue is the direct C-H functionalization of the indole nucleus, a strategy that minimizes pre-functionalization steps, thereby improving atom economy. Recent studies have demonstrated the migration of substituents from the C3 to the C2 position using strong acids like trifluoromethanesulfonic acid, presenting a novel pathway to synthesize C2-substituted indoles from more readily available C3-substituted precursors. nih.gov
Furthermore, the integration of flow chemistry is set to revolutionize indole synthesis. nih.gov Continuous flow processes, often performed under high-temperature and pressure conditions, can dramatically reduce reaction times, improve yields, and enhance safety, particularly when handling hazardous reagents like carbon monoxide for reductive cyclizations. mdpi.comgalchimia.com Applying these flow technologies to established indole syntheses, such as the Heumann or Cadogan–Sundberg reactions, could enable the scalable and efficient production of a library of this compound derivatives for extensive screening. galchimia.comacs.org
Advanced SAR and Lead Optimization Approaches
A systematic exploration of the Structure-Activity Relationships (SAR) is crucial for transforming a hit compound into a viable drug candidate. For this compound, a focused SAR campaign would dissect the roles of its distinct structural components. Key areas for investigation include:
The Benzhydryl Moiety: Modifications to the two phenyl rings of the benzhydryl group are a primary focus. Introducing various substituents (e.g., fluoro, chloro, methoxy (B1213986) groups) at the para-, meta-, or ortho-positions can modulate electronic properties, steric bulk, and lipophilicity, which in turn affects target binding and pharmacokinetic properties.
The Indole Core: The indole nucleus itself offers multiple positions for modification. N1-acylation or alkylation can influence solubility and metabolic stability. youtube.com Substitutions at the C3, C5, and C6 positions are also known to significantly impact biological activity. youtube.comnih.gov For example, in the development of HIV-1 fusion inhibitors, altering the linkage points between indole rings from a 6-6' to a 5-5' linkage resulted in a marked decrease in activity, highlighting the importance of molecular shape. nih.gov
Isosteric Replacements: Replacing parts of the molecule with bioisosteres—substituents with similar physical or chemical properties—is a classic lead optimization strategy. For example, one of the phenyl rings in the benzhydryl group could be replaced with a heterocycle like pyridine (B92270) or thiophene (B33073) to introduce new hydrogen bonding opportunities or alter the compound's metabolic profile.
These optimization efforts aim to enhance potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME) of the lead compound. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indoles
The integration of artificial intelligence (AI) and machine learning (ML) is transforming pharmaceutical research by accelerating timelines and improving the efficiency of the drug discovery process. ijirt.orgmednexus.org For the this compound scaffold, these computational tools offer several advantages.
Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries of this compound analogs against a specific biological target. nih.gov Ligand-based virtual screening, for instance, can use a known active indole derivative as a template to identify new potential inhibitors from large compound databases. acs.org This in silico approach prioritizes which compounds to synthesize, saving significant time and resources. researchgate.net
Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity and physicochemical properties of novel molecules. astrazeneca.com By learning from the complex relationships between chemical structures and their effects, these models can forecast target affinity, solubility, and potential toxicity before a compound is ever made. ijirt.org
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. By providing the model with the this compound scaffold as a constraint, it could generate novel derivatives predicted to have high affinity for a target of interest and favorable ADME profiles.
The use of AI and ML can de-risk the development process, reduce the reliance on costly high-throughput screening, and uncover non-obvious structure-activity relationships that might be missed by human researchers. nih.govastrazeneca.com
Exploration of Emerging Biological Targets and Therapeutic Areas
The indole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, making it relevant for numerous diseases. pcbiochemres.comjchr.orgnih.gov The unique structure of this compound could be leveraged to develop ligands for emerging and high-value therapeutic targets.
Oncology: Many indole derivatives are potent anticancer agents. rsc.org The this compound scaffold could be explored for its potential to inhibit targets like vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis. rsc.org Several approved multi-targeted tyrosine kinase inhibitors, such as Sunitinib and Nintedanib, feature an indole core. rsc.org
Neurodegenerative Diseases: Indole derivatives are being actively investigated for diseases like Alzheimer's. nih.gov The design of molecules that can inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs) is a key strategy. acs.org The this compound structure could serve as a novel backbone for developing such inhibitors. nih.gov
Infectious Diseases: The indole ring is a key component in many antiviral agents. nih.gov For example, indole derivatives have been designed as inhibitors of HIV integrase and other viral proteins. nih.gov More recently, in silico studies have explored indole derivatives as potential inhibitors of SARS-CoV-2 glycoproteins. nih.gov The this compound scaffold could be evaluated against a panel of viral targets to identify new antiviral leads.
Design of Multi-Targeted Ligands
Complex multifactorial diseases like cancer and Alzheimer's often involve the dysregulation of multiple biological pathways. nih.govtandfonline.com The design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct targets—is an increasingly rational approach to developing more effective therapies. nih.govnih.gov This strategy can offer improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. tandfonline.com
The this compound scaffold is well-suited for the MTDL approach. Its structure can be strategically elaborated by incorporating additional pharmacophores known to bind to a second target. For example, an indole derivative targeting a serotonin (B10506) receptor could be linked to a known cholinesterase inhibitor to create a dual-action agent for Alzheimer's disease. acs.orgmdpi.com This "bio-conjugation" strategy has been successfully used to develop new drug candidates with diverse biological properties. rsc.org By carefully selecting the targets and designing the appropriate molecular architecture, researchers can develop this compound-based MTDLs with synergistic activities, potentially leading to breakthrough treatments for complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
